2-Amino-2-methylpropionitrile trihydrate 2-Amino-2-methylpropionitrile trihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16733619
InChI: InChI=1S/C4H8N2.3H2O/c1-4(2,6)3-5;;;/h6H2,1-2H3;3*1H2
SMILES:
Molecular Formula: C4H14N2O3
Molecular Weight: 138.17 g/mol

2-Amino-2-methylpropionitrile trihydrate

CAS No.:

Cat. No.: VC16733619

Molecular Formula: C4H14N2O3

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-methylpropionitrile trihydrate -

Specification

Molecular Formula C4H14N2O3
Molecular Weight 138.17 g/mol
IUPAC Name 2-amino-2-methylpropanenitrile;trihydrate
Standard InChI InChI=1S/C4H8N2.3H2O/c1-4(2,6)3-5;;;/h6H2,1-2H3;3*1H2
Standard InChI Key HSOZQZBUZXOWNS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C#N)N.O.O.O

Introduction

PropertyValueSource Citation
Density0.885–0.9 g/cm³ (25°C)
Boiling Point150.4°C (760 mmHg)
SolubilitySparingly in DMSO, slightly in methanol
pKa5.06 ± 0.25

Storage requires inert atmospheres and temperatures below –20°C to prevent decomposition .

Hydrate Formation in Nitriles

Hypothetical Properties of the Trihydrate

Structural Predictions

The trihydrate likely adopts a monoclinic or orthorhombic crystal system, with water molecules forming bridges between amine groups. Computational modeling of similar hydrates indicates:

  • Hydrogen-bonding networks: Each water molecule donates two H-bonds to amine N–H groups and accepts one from nitrile C≡N .

  • Lattice expansion: Hydration increases unit cell volume by ~30% compared to the anhydrous form, reducing density to ~0.75–0.8 g/cm³ .

Thermal Stability

Dehydration likely occurs in stages:

  • Loss of two H₂O molecules at 40–60°C.

  • Final H₂O release at 80–100°C, followed by nitrile decomposition above 150°C .

Solubility Profile

Hydration enhances polarity, potentially increasing water solubility. Estimated values:

SolventAnhydrous SolubilityTrihydrate (Predicted)
WaterInsoluble5–10 g/L
MethanolSlight50–100 g/L

Synthesis Pathways and Challenges

Anhydrous Compound Synthesis

The hydrochloride salt (C₄H₉ClN₂) is synthesized via:

  • Strecker-type reaction: Acetone reacts with ammonium chloride and sodium cyanide in diethyl ether .

  • Acidification: Treating the free base with HCl gas yields the crystalline hydrochloride .

Trihydrate Formation Hypotheses

  • Crystallization from aqueous methanol: Slow evaporation of a methanolic solution containing stoichiometric H₂O may yield trihydrate crystals.

  • Humidity-controlled storage: Exposing the anhydrous form to 75–85% relative humidity at 5°C could induce hydration .

Applications and Research Gaps

Critical Knowledge Deficits

  • Crystal structure: No XRD or neutron diffraction data exist for the trihydrate.

  • Thermogravimetric analysis: Experimental decomposition profiles are needed.

  • Biological activity: Toxicity and metabolic pathways remain unstudied.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator